7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Overview
Description
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a heterocyclic compound that belongs to the chroman family. Chromans are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that chromene derivatives, to which this compound belongs, have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Mode of Action
Chromene derivatives have been found to exhibit activities through multiple mechanisms . For instance, a class of substituted chromenes was constructed with the help of a similar compound, 6-hydroxy-7-methoxy-chroman-2-carboxylic acid phenyl amide, and tested for activity against nuclear factor kappa B (NF-kB) and targeted cancer cell lines .
Biochemical Pathways
Chromene derivatives have been found to inhibit lipid peroxidation initiated by fe2+ and ascorbic acid in rat brain homogenates . This suggests that they may play a role in antioxidant pathways.
Result of Action
Chromene derivatives have been found to exhibit potent inhibition of lipid peroxidation , suggesting that they may have protective effects against oxidative stress.
Action Environment
The synthesis of chromene derivatives has been described as environmentally friendly due to the mild reaction conditions and excellent yields of the desired products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form the chroman ring system . Another method involves the cyclization of appropriate precursors under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chroman ring to a dihydrochroman ring.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromans, and various substituted derivatives of the original compound .
Scientific Research Applications
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxychroman-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Oxo-4H-chromene-2-carboxylic acid: Contains a ketone group at the 4-position.
Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.
Uniqueness
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets .
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSXHUGNVCALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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